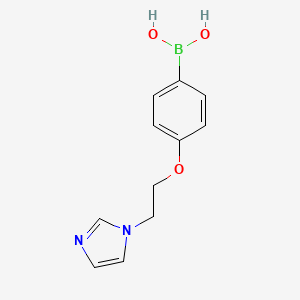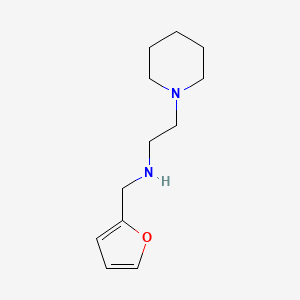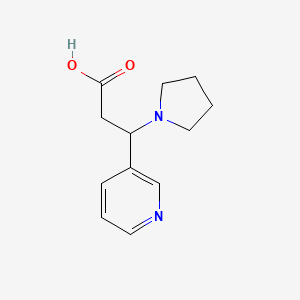
3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid
概要
説明
3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid (PPPA) is a synthetic compound that belongs to the class of pyrrolidine-based drugs. It is a potent agonist of the GABA-B receptor and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
科学的研究の応用
3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, depression, and addiction. It has been shown to have anxiolytic and anticonvulsant effects in animal models of anxiety and epilepsy. 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has also been found to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine, suggesting its potential as an anti-addiction medication.
作用機序
3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid acts as a potent agonist of the GABA-B receptor, which is a metabotropic receptor that regulates the release of neurotransmitters in the brain. Activation of the GABA-B receptor leads to the inhibition of neurotransmitter release, which results in a decrease in neuronal activity. 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has been shown to enhance the inhibitory effects of GABA-B receptor activation, leading to a decrease in neuronal activity and a reduction in the symptoms of neurological disorders.
生化学的および生理学的効果
3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, which is the primary inhibitory neurotransmitter. 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has also been shown to reduce the levels of glutamate, which is the primary excitatory neurotransmitter. These effects are thought to underlie the anxiolytic and anticonvulsant effects of 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid.
実験室実験の利点と制限
3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has several advantages for lab experiments. It is a potent and selective agonist of the GABA-B receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid. One area of interest is the development of more potent and selective GABA-B receptor agonists. Another area of interest is the investigation of the potential therapeutic applications of 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the biochemical and physiological effects of 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid, which could provide insights into the mechanisms underlying its therapeutic effects.
Conclusion:
In conclusion, 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid is a synthetic compound that has potential therapeutic applications in various neurological disorders. It acts as a potent agonist of the GABA-B receptor and has been shown to have anxiolytic, anticonvulsant, and anti-addiction effects in animal models. 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has several advantages for lab experiments, but also has some limitations. Further research on 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid could lead to the development of novel treatments for neurological disorders.
特性
IUPAC Name |
3-pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)8-11(14-6-1-2-7-14)10-4-3-5-13-9-10/h3-5,9,11H,1-2,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGVQOAGMRMIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CC(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



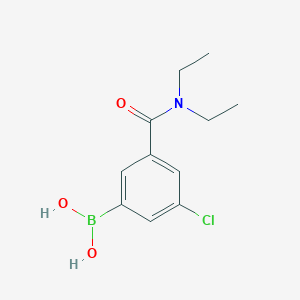
![2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]](/img/structure/B1386729.png)
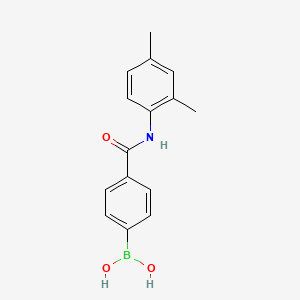
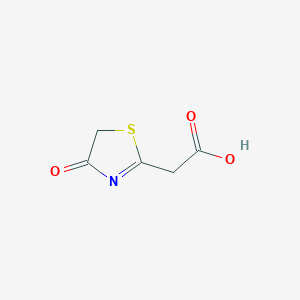
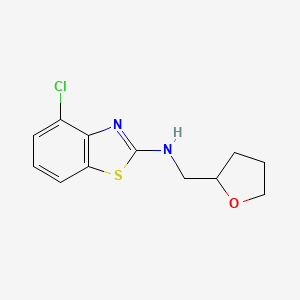
![[4-(Isopropylthio)phenyl]acetyl chloride](/img/structure/B1386736.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386737.png)
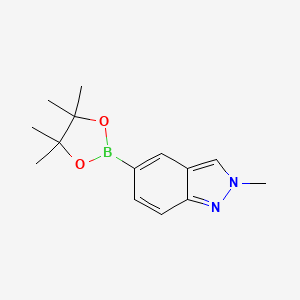
![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1386741.png)
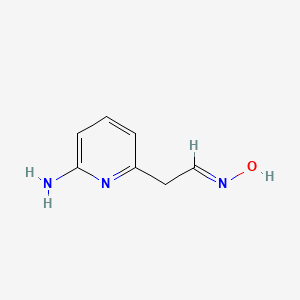
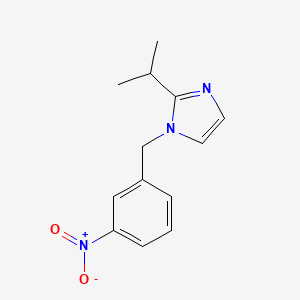
![(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386746.png)
